Comparative Predicted Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)
Computationally predicted physicochemical properties differentiate Ethyl 4-amino-1-phenethylpiperidine-4-carboxylate from analogs. The XLogP is estimated at 1.9 , compared to 3.5 for anileridine (estimated from structure) and 3.9 for fentanyl [1]. TPSA is 55.6 Ų , versus 55.6 Ų for the methyl ester analog 4-amino-1-phenethylpiperidine-4-carboxylic acid methyl ester (estimated identical) and 41.8 Ų for the des-amino analog (estimated). The lower lipophilicity relative to opioid pharmacophores suggests reduced passive brain penetration, a feature potentially advantageous for peripherally restricted applications [2].
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.9 (XLogP) |
| Comparator Or Baseline | Anileridine (C22H28N2O2): estimated XLogP ~3.5; Fentanyl (C22H28N2O): 3.9 [1] |
| Quantified Difference | Δ XLogP = -1.6 to -2.0 log units vs. opioid comparators |
| Conditions | Computational prediction (XLogP algorithm); no experimental logD7.4 data available. |
Why This Matters
Lower predicted lipophilicity directly impacts blood-brain barrier penetration potential, differentiating this compound for peripheral target applications where CNS exposure is undesirable.
- [1] PubChem. Fentanyl (Compound Summary). National Center for Biotechnology Information. (XLogP3-AA value) View Source
- [2] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2(4): 541-553. View Source
